Buprofezin

Descripción general

Descripción

Buprofezin es un insecticida utilizado principalmente para controlar plagas de insectos como las cochinillas, los saltahojas y las moscas blancas en cultivos vegetales. Funciona como un regulador del crecimiento al inhibir la síntesis de quitina, que es esencial para el desarrollo del exoesqueleto de los insectos . This compound fue desarrollado por Nihon Nohyaku en 1981 y es uno de los primeros reguladores del crecimiento de insectos que se dirigen principalmente a los insectos chupadores .

Aplicaciones Científicas De Investigación

Agricultural Applications

Buprofezin is applied extensively in various agricultural settings. According to data from the U.S. Environmental Protection Agency (EPA), approximately 176,000 pounds of this compound are used annually across 219,000 acres in the United States . Its application is crucial in integrated pest management (IPM) strategies for several crops.

Efficacy Against Specific Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 200 | 90 | |

| Bemisia tabaci | 150 | 85 | |

| California red scale | 100 | 95 |

Case Studies

-

Impact on Melon Aphid (Aphis gossypii) :

- Study Findings : Research indicated that this compound significantly reduces the population growth of Aphis gossypii, with low lethal concentrations affecting biological traits such as reproduction and longevity .

- Methodology : The study utilized a life cycle analysis to assess population dynamics under varying concentrations of this compound.

-

Sublethal Effects on White-backed Planthopper (Sogatella furcifera) :

- Research Insights : Sublethal concentrations of this compound were found to affect the reproductive success and survival rates of both parent and offspring generations .

- Observations : The study highlighted that while some biological traits were negatively impacted, copulation rates remained unaffected.

-

Integrated Pest Management (IPM) Strategies :

- Implementation : this compound is incorporated into IPM programs due to its low toxicity to non-target organisms and its effectiveness against resistant pest populations .

- Results : Field trials demonstrated that this compound could maintain pest populations below economic thresholds while preserving beneficial insect species.

Environmental Impact and Safety

This compound is noted for its low vertebrate toxicity and minimal environmental impact compared to traditional neurotoxic insecticides. It does not affect the chitin biosynthesis pathway in vertebrates, making it a safer option for agricultural use . Additionally, studies have confirmed that it poses minimal risk to natural enemies in field conditions .

Regulatory Status

This compound is approved for use in various countries and is subject to regulatory assessments to ensure safety for humans and the environment. According to EPA reports, its use is monitored closely, with annual surveys conducted to evaluate its effectiveness and safety profile .

Mecanismo De Acción

Buprofezin actúa inhibiendo la síntesis de quitina, que es crucial para la formación del exoesqueleto de los insectos. Interfiere con el proceso de muda, impidiendo que los insectos muden su cutícula vieja y formen una nueva. Esto conduce a la muerte de los insectos afectados durante la muda . Los objetivos moleculares incluyen las enzimas quitinasas, que son responsables de la producción de quitina .

Análisis Bioquímico

Biochemical Properties

Buprofezin interferes with normal growth and development of insects by inhibiting chitin synthesis . It expresses its action at the time of moulting; the affected insects are not able to shed their cuticle and die during this process .

Cellular Effects

The cellular effects of this compound are primarily observed in insects. It affects the normal growth and development of insects, leading to their death during the moulting process .

Molecular Mechanism

This compound’s mechanism of action is through the inhibition of chitin synthesis . It disrupts the normal moulting process of insects, causing them to die .

Metabolic Pathways

This compound is involved in the metabolic pathway of chitin synthesis in insects . It interacts with the enzymes involved in this pathway, leading to the inhibition of chitin synthesis .

Métodos De Preparación

La preparación de Buprofezin implica varios pasos, incluyendo reacciones fotoquímicas, cloración, síntesis y cristalización por destilación. El paso fotoquímico utiliza disolventes como el dioxano o el cloroformo, mientras que el paso de cloración implica cloruro de N-clorometil-N-fenil amino formilo. El paso de síntesis utiliza aminas orgánicas para la condensación . Los métodos de producción industrial a menudo utilizan aminas orgánicas en lugar de hidrogenocarbonato de amonio para reducir la descarga de nitrógeno amoniacal en las aguas residuales .

Análisis De Reacciones Químicas

Buprofezin experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio.

Comparación Con Compuestos Similares

Buprofezin se compara a menudo con otros inhibidores de la síntesis de quitina como el flufenoxurón, el triflumurón y el hexaflumurón. Si bien todos estos compuestos inhiben la síntesis de quitina, this compound es único en su estructura química y acción específica contra insectos chupadores como las moscas blancas y las cochinillas . Los compuestos similares incluyen:

- Flufenoxurón

- Triflumurón

- Hexaflumurón

La estructura química y el modo de acción distintos de this compound lo convierten en una herramienta valiosa en los programas de manejo integrado de plagas .

Actividad Biológica

Buprofezin is a widely used insect growth regulator (IGR) that primarily targets homopteran pests by inhibiting chitin synthesis, which is crucial for the development and molting of insects. This compound has garnered attention for its unique mode of action and its implications for pest management strategies.

This compound acts as a chitin synthesis inhibitor , disrupting the formation of chitin, a vital component of the exoskeleton in insects. By interfering with chitin biosynthesis, this compound prevents normal molting and development, leading to eventual mortality in susceptible insect populations. This mechanism positions this compound as a selective agent against pests while minimizing harm to beneficial insects and non-target organisms.

Metabolism and Toxicology

Research indicates that this compound is metabolized by specific cytochrome P450 enzymes, particularly CYP353D1v2. Studies have shown that this enzyme exhibits Michaelis-Menten kinetics with a Km value of 6.21 ± 0.65 µM, indicating its efficiency in metabolizing this compound . The metabolic pathway leads to the formation of metabolites such as this compound sulfone, which can be detected through mass spectrometry .

Case Study: Impact on Aphis gossypii

A study investigating the effects of low lethal concentrations (LC) of this compound on Aphis gossypii revealed significant impacts on biological traits across generations. Specifically, LC 15 and LC 30 resulted in:

- Decreased fecundity : The number of offspring produced was significantly lower in treated groups.

- Reduced longevity : The lifespan of both generations was adversely affected.

- Delayed developmental periods : The time taken for nymphs to mature was extended.

- Altered gene expression : An increase in the expression of the CHS1 gene, which is associated with chitin synthesis, was noted, indicating a physiological response to the compound .

Table 1: Effects on Biological Parameters in Aphis gossypii

| Parameter | Control Group | LC 15 Group | LC 30 Group |

|---|---|---|---|

| Fecundity (offspring) | High | Moderate | Low |

| Longevity (days) | 20 | 15 | 10 |

| Developmental period (days) | 7 | 9 | 12 |

| CHS1 gene expression (fold) | Baseline | 2.59 | 3.51 |

Sublethal Effects

In addition to lethal effects, this compound has been shown to exert sublethal impacts on pest populations. A study on Sogatella furcifera demonstrated that exposure to sublethal concentrations affected reproductive parameters such as:

- Intrinsic rate of increase () : Significantly decreased at higher concentrations.

- Net reproductive rate () : Also reduced, indicating long-term effects on population dynamics .

Environmental Considerations

The use of this compound is often favored in integrated pest management (IPM) systems due to its selective toxicity and reduced impact on beneficial insects. However, continuous monitoring is essential to assess potential resistance development among target pest populations.

Propiedades

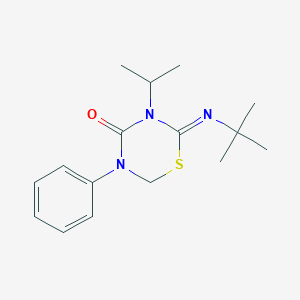

IUPAC Name |

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVTUNWOQKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034401, DTXSID401009368 | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

267.6 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 20 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.4X10-6 mm Hg at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |

CAS No. |

69327-76-0, 953030-84-7 | |

| Record name | Buprofezin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprofezin [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROFEZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.1 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.